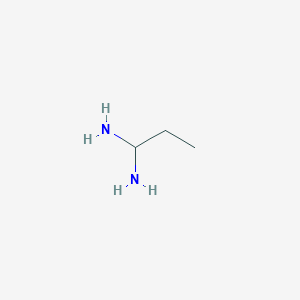
1,1-Propanediamine
Cat. No. B8647245
Key on ui cas rn:
915101-22-3
M. Wt: 74.13 g/mol
InChI Key: GGHDAUPFEBTORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04250293
Procedure details


A 0.05 mole sample of bis-phenol A was dissolved in an ethanol-water solution containing 95% ethanol. This solution then was added dropwise to a 0.05 mole fraction of N,N-dimethyl-1,3-propanediamine sample dispersed in 50 milliliters of an ethanol-water solution containing 95% ethanol. The addition of the bis-phenol A fraction to the propanediamine sample was at room temperature (70° F.) over a 15 minute period. There was a slight exotherm during the addition. After all the bis-phenol A was added, the solution was stirred for an hour and then the solvent flashed using a rotary vacuum distillation apparatus. The residual solids were transferred to a vacuum oven to dry, and a N,N-dimethylpropanediamine salt of bis-phenol A was obtained.
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One


Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C(O)C.[CH3:21][N:22]([CH3:27])[CH2:23][CH2:24][CH2:25]N.C(N)([NH2:31])CC>C(O)C.O>[CH3:21][N:22]([CH3:27])[CH:23]([NH2:31])[CH2:24][CH3:25].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
ethanol water
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
ethanol water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCN)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(N)N
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(70° F.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over a 15 minute
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a rotary vacuum distillation apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(CC)N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
